![molecular formula C16H13ClN2OS2 B2868555 N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)thiophene-3-carboxamide CAS No. 1421468-04-3](/img/structure/B2868555.png)
N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)thiophene-3-carboxamide
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Overview
Description
“N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)thiophene-3-carboxamide” is a complex organic compound. It contains a thiophene ring, which is a type of heterocyclic compound . The compound also includes a carboxamide group, a thiazole ring, and a chlorophenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its constituent parts. The thiophene and thiazole rings, along with the chlorophenyl group, would likely contribute to the overall shape and properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would depend on its specific structure. The presence of the carboxamide group could make it a potential participant in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its specific structure. Factors such as the presence of the chlorophenyl group, the thiazole and thiophene rings, and the carboxamide group would all contribute to its properties .Scientific Research Applications
Antimicrobial Agents
Thiophene derivatives have been synthesized and evaluated for their antimicrobial activities. A study by Desai, Dodiya, and Shihora (2011) reported the synthesis of a series of compounds for in vitro antibacterial and antifungal screenings, indicating potential for N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)thiophene-3-carboxamide in developing new antimicrobial agents (Desai, Dodiya, & Shihora, 2011).
Photostabilizers for Polymers
Research by Balakit et al. (2015) explored the use of new thiophene derivatives as photostabilizers for poly(vinyl chloride), showing that these compounds can significantly reduce the level of photodegradation, which suggests that N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)thiophene-3-carboxamide might have applications in enhancing the durability of polymer materials (Balakit et al., 2015).
Cytotoxic Activities
A study by Mehdhar et al. (2022) prepared new thiophene derivatives and evaluated their cytotoxicity against human cancer cell lines, offering a foundation for the development of novel anticancer agents. This underscores the potential utility of N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)thiophene-3-carboxamide in oncological research (Mehdhar et al., 2022).
Future Directions
Mechanism of Action
Target of Action
The compound N-{[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}thiophene-3-carboxamide is a type of thiophene . Thiophenes are known to target DNA gyrase , an enzyme that introduces negative supercoils (or relaxes positive supercoils) into DNA. DNA gyrase plays a crucial role in DNA replication and transcription .
Mode of Action
This compound interacts with its target, DNA gyrase, in a unique way. It stabilizes the DNA-cleavage complexes in either one DNA strand or both DNA strands . This interaction occurs at a protein pocket between the winged helix domain and topoisomerase-primase domain, remote from the DNA . Mutations of conserved residues around this pocket affect the activity of the thiophene inhibitors .
properties
IUPAC Name |
N-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2OS2/c1-10-14(8-18-15(20)11-6-7-21-9-11)22-16(19-10)12-4-2-3-5-13(12)17/h2-7,9H,8H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVLTXKJMAPDRQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2Cl)CNC(=O)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)thiophene-3-carboxamide |
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